2-(Ethyl(methyl)amino)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

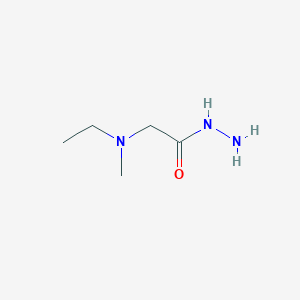

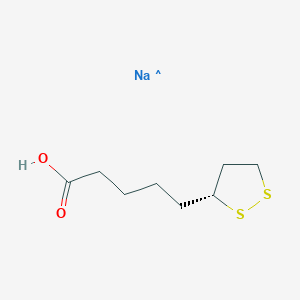

“2-(Ethyl(methyl)amino)acetohydrazide” is a chemical compound with the molecular formula C5H13N3O . It has an average mass of 131.176 Da and a monoisotopic mass of 131.105865 Da . The compound is also known by other names such as “2-(Ethyl(methyl)amino)acetohydrazid” and “(Ethylmethylamino)acetic acid hydrazide” among others .

Molecular Structure Analysis

The molecular structure of “2-(Ethyl(methyl)amino)acetohydrazide” is represented by the InChI code: 1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H . This indicates the presence of ethyl, methyl, amino, and acetohydrazide functional groups in the molecule .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Cyanoacetohydrazides, a class of compounds that includes 2-(Ethyl(methyl)amino)acetohydrazide, are used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization, and the results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

Synthesis of Polyfunctional Heterocyclic Compounds

Cyanoacetic acid hydrazide, a compound related to 2-(Ethyl(methyl)amino)acetohydrazide, has been used as an intermediate for the synthesis of a wide variety of heterocyclic compounds . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Antibacterial Activity

Some derivatives of 2-(Ethyl(methyl)amino)acetohydrazide have shown significant in vitro antibacterial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis .

4. Synthesis of 1,2,4-Triazine and 1,2-Diazepine Derivatives 2-(Ethyl(methyl)amino)acetohydrazide has been used in the synthesis of novel 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione . These compounds have been evaluated for their antibacterial activity .

Anticonvulsant Activity

Some 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide derivatives, which can be synthesized from 2-(Ethyl(methyl)amino)acetohydrazide, have been evaluated for anticonvulsant activity .

Propiedades

IUPAC Name |

2-[ethyl(methyl)amino]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLFSLGSDVCFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethyl(methyl)amino)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)